
N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, also known as CMPT, is a chemical compound with potential applications in scientific research. This pteridine derivative has been studied for its mechanism of action and potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine and its derivatives have been explored for antimicrobial activities. The synthesis of related compounds and their screening for antimicrobial properties revealed moderate to good activities against test microorganisms, indicating potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).
Antitumor Activity
The compound and its analogs have shown significant antitumor properties. For instance, derivatives synthesized by condensation processes exhibited inhibitory effects on the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy (Ji et al., 2018); (Isakhanyan et al., 2016).
Imaging Applications
Derivatives of this compound have been synthesized for imaging purposes, such as in positron emission tomography (PET). This application is particularly valuable in medical diagnostics and research, as exemplified by the synthesis of [11C]gefitinib, a derivative used for imaging epidermal growth factor receptor tyrosine kinase (Holt et al., 2006).
Antioxidant and Antitubercular Activities
Further studies have also revealed the compound's utility in developing antioxidant and antitubercular agents. Synthesized derivatives were tested and showed promising results against bacterial strains and Mycobacterium tuberculosis, underscoring their potential in treating tuberculosis and related conditions (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-2-3-12(10-13(11)18)21-16-14-15(20-5-4-19-14)22-17(23-16)24-6-8-25-9-7-24/h2-5,10H,6-9H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHAZUKZHQVPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2433467.png)
![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)
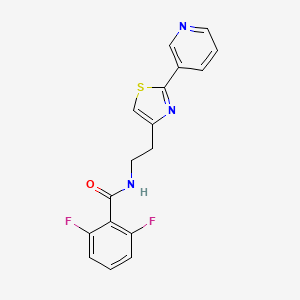
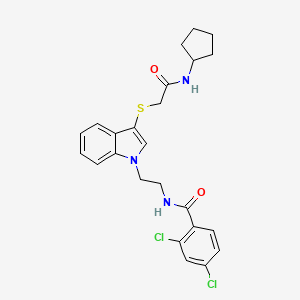
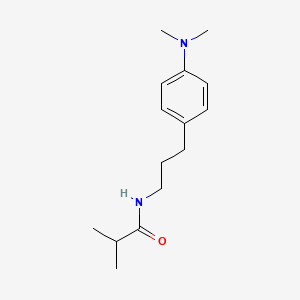
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
![7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B2433476.png)
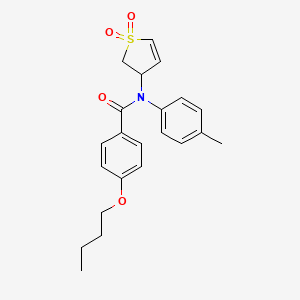
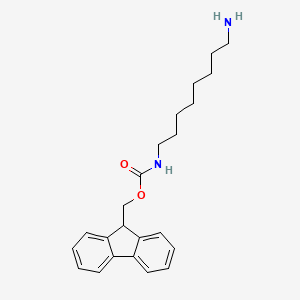
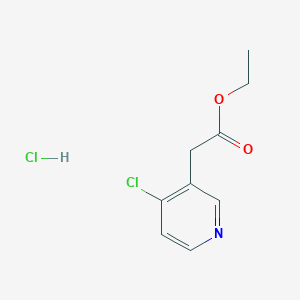
![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2433486.png)
![methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433488.png)